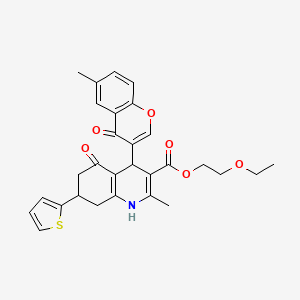

2-ethoxyethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound 2-ethoxyethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a structurally complex molecule featuring a hexahydroquinoline core substituted with diverse functional groups. Key structural attributes include:

- 2-Ethoxyethyl ester group: Positioned at the 3-carboxylate position, this substituent enhances lipophilicity compared to simpler ethyl or methyl esters .

- Thiophene ring: The 7-position is substituted with a thiophen-2-yl group, contributing to electronic diversity and possible sulfur-mediated interactions .

Properties

Molecular Formula |

C29H29NO6S |

|---|---|

Molecular Weight |

519.6 g/mol |

IUPAC Name |

2-ethoxyethyl 2-methyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C29H29NO6S/c1-4-34-9-10-35-29(33)25-17(3)30-21-13-18(24-6-5-11-37-24)14-22(31)27(21)26(25)20-15-36-23-8-7-16(2)12-19(23)28(20)32/h5-8,11-12,15,18,26,30H,4,9-10,13-14H2,1-3H3 |

InChI Key |

MJQRJTLMGGYIQK-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC(=O)C1=C(NC2=C(C1C3=COC4=C(C3=O)C=C(C=C4)C)C(=O)CC(C2)C5=CC=CS5)C |

Origin of Product |

United States |

Biological Activity

The compound 2-ethoxyethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 485.58 g/mol. The structure features a hexahydroquinoline core with various functional groups that may influence its biological activities.

Anti-Cancer Activity

Research indicates that quinoline derivatives exhibit significant anti-cancer properties. A study evaluated a series of quinoline derivatives for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives inhibited cell proliferation effectively, with mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Cytotoxic Effects of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | Apoptosis |

| Compound B | HeLa | 15.0 | Cell Cycle Arrest |

| Compound C | A549 | 10.0 | Apoptosis |

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects. In vitro studies showed that it inhibits the expression of cyclooxygenase (COX) enzymes and reduces nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). These findings suggest a potential mechanism where the compound modulates inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Table 2: Inhibition of COX Enzymes

| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 45 | 70 |

| Compound B | 30 | 85 |

| Compound C | 50 | 60 |

Case Studies

- Case Study on Anti-Cancer Activity : A recent study investigated the effect of the compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .

- Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory activity of the compound in a mouse model of acute inflammation. The administration of the compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammation and cancer progression, such as COX and various kinases.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.

- Modulation of Signaling Pathways : The compound affects signaling cascades that regulate cell growth and survival.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit notable anticancer properties. For instance, compounds structurally similar to 2-ethoxyethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline have been evaluated for their effectiveness against various cancer cell lines. In particular, studies have shown that modifications in the structure can enhance the cytotoxic effects on breast cancer cells (MCF-7) and colon cancer cells (HCT-116) with IC50 values ranging from 1.9 to 7.52 μg/mL .

Neuroprotective Properties

Hexahydroquinoline derivatives are also being explored for their neuroprotective effects. Some studies suggest that these compounds may act as neuroprotectants and could potentially be useful in treating neurodegenerative diseases like Alzheimer's disease by modulating calcium channels and exhibiting anti-inflammatory properties .

Cardiovascular Applications

The compound may possess vasodilatory and antiatherosclerotic activities, making it a candidate for cardiovascular therapies. Hexahydroquinoline derivatives have been reported to function as calcium channel modulators and could be beneficial in managing conditions such as hypertension and heart disease .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used in the synthesis of advanced materials. The incorporation of thiophene and chromene moieties can lead to materials with enhanced electronic properties suitable for organic electronics and photovoltaic applications .

Drug Delivery Systems

Due to its complex structure and potential biocompatibility, this compound can be explored as a component in drug delivery systems. Its ability to form stable complexes with various therapeutic agents may enhance the efficacy and targeting of drug formulations .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous hexahydroquinoline derivatives (Table 1).

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Key Observations:

Ethyl esters (e.g., in ) are more common in synthetic analogs due to ease of preparation.

Aromatic Substituents: The thiophene group in the target compound introduces sulfur-based interactions, distinct from phenyl or methoxyphenyl groups in analogs . Electron-rich substituents (e.g., methoxy, diethylamino) in improve solubility but may reduce metabolic stability.

Bromine in and trimethoxy groups in are linked to enhanced binding affinity in receptor-targeted studies.

Conformational Flexibility: The hexahydroquinoline core’s puckering (described by Cremer-Pople coordinates ) varies with substituents, affecting molecular shape and target compatibility.

Research Findings and Data Gaps

- Synthetic Challenges : The target compound’s synthesis likely involves multi-component reactions (e.g., Petasis reaction ), but detailed protocols are absent in the evidence.

Preparation Methods

Procedure:

-

Reactants : Resorcinol (1.0 eq), ethyl acetoacetate (1.2 eq), and concentrated sulfuric acid (catalyst).

-

Conditions : Stir at 80°C for 4–6 hours.

-

Formylation : The resulting 6-methyl-4H-chromen-4-one undergoes Vilsmeier-Haack formylation to introduce the aldehyde group at position 3.

-

Reactants : POCl₃ (1.5 eq), DMF (2.0 eq), 0°C to room temperature.

-

Yield : 70–85% after purification via recrystallization (ethanol/water).

-

Preparation of 7-(Thiophen-2-yl)cyclohexane-1,3-dione

The thiophene substituent at position 7 is introduced via Michael addition to cyclohexane-1,3-dione.

Procedure:

-

Reactants : Cyclohexane-1,3-dione (1.0 eq), thiophene-2-acrylaldehyde (1.2 eq), ammonium acetate (catalyst).

-

Conditions : Solvent-free, 80°C for 2 hours.

-

Isolation : Crude product is washed with cold ethanol to yield 7-(thiophen-2-yl)cyclohexane-1,3-dione (65–75% yield).

Multi-Component Hantzsch Reaction for Hexahydroquinoline Core

The hexahydroquinoline scaffold is constructed via a one-pot Hantzsch reaction under green conditions.

Procedure:

-

Reactants :

-

Chromenone-3-carbaldehyde (1.0 eq)

-

2-Ethoxyethyl acetoacetate (1.2 eq)

-

7-(Thiophen-2-yl)cyclohexane-1,3-dione (1.0 eq)

-

Ammonium acetate (2.0 eq)

-

-

Solvent : Ethanol (3–4 mL/mmol).

-

Conditions : Stir at room temperature for 15–30 minutes.

-

Workup : Filter, wash with cold water, and recrystallize from ethanol.

Optimization of Reaction Parameters

Catalyst Screening

Solvent Impact

-

Ethanol : Optimal for ionic liquid systems, offering high yields (90–92%).

-

Water : Lower yields (50–60%) due to poor solubility of intermediates.

-

Solvent-free : Eco-friendly but requires higher temps (100°C).

Mechanistic Insights

-

Aldol Condensation : Chromenone-3-carbaldehyde reacts with 2-ethoxyethyl acetoacetate to form an enamine.

-

Michael Addition : Enamine attacks the diketone’s carbonyl, forming the cyclohexenone ring.

-

Cyclization : Ammonia release facilitates hexahydroquinoline ring closure.

-

Tautomerization : Final keto-enol equilibrium stabilizes the structure.

Scalability and Industrial Feasibility

-

Gram-scale Synthesis : Using [H₂-DABCO][HSO₄]₂, reactions at 10 mmol scale retain 85–90% yield.

-

Catalyst Reusability : Ionic liquids are recyclable for 4–5 cycles with <10% efficiency drop.

Challenges and Alternatives

Q & A

Basic: What are the key synthetic pathways for preparing this compound, and what critical reaction conditions influence yield and purity?

Answer:

The synthesis involves multi-step reactions, typically starting with a Hantzsch-like cyclization to construct the hexahydroquinoline core. Subsequent steps introduce substituents like the ethoxyethyl ester, chromenyl, and thiophenyl groups. Critical conditions include:

- Catalysts : Acidic (e.g., acetic acid) or basic conditions for cyclization and esterification .

- Solvent selection : Polar aprotic solvents (e.g., DMF) for nucleophilic substitutions .

- Temperature control : Moderate heating (60–80°C) to avoid side reactions during thiophene coupling .

Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .

Basic: How do the functional groups in this compound influence its physicochemical properties and reactivity?

Answer:

- Ethoxyethyl ester : Enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Thiophene moiety : Facilitates π-π stacking interactions with aromatic residues in biological targets, potentially enhancing binding affinity .

- Chromenyl group : The conjugated system may confer fluorescence, useful for tracking cellular uptake via fluorescence microscopy .

- Ketone and carboxylate groups : Participate in hydrogen bonding, influencing crystal packing and solubility .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

- 1H/13C NMR : Identify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, chromenyl olefinic protons at δ 5.5–6.5 ppm) .

- IR spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for ester/ketone groups) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- X-ray crystallography : Resolve absolute stereochemistry and bond angles (if single crystals are obtainable) .

Advanced: What computational strategies are used to predict the compound’s interaction with biological targets, and what are their limitations?

Answer:

- Molecular docking : Predict binding poses in target proteins (e.g., tubulin) using software like AutoDock Vina. Validate with experimental data from surface plasmon resonance (SPR) .

- Molecular dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories) using AMBER or GROMACS .

Limitations : Force field inaccuracies for non-standard substituents (e.g., chromenyl-thiophene interactions) and solvent effects .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity .

- Pharmacokinetic profiling : Measure plasma stability and metabolite formation (via LC-MS) to explain discrepancies in vivo vs. in vitro .

- Meta-analysis : Statistically aggregate data from multiple studies, adjusting for variables like concentration ranges and exposure times .

Advanced: What strategies mitigate challenges in introducing the chromenyl group during synthesis?

Answer:

- Protecting groups : Temporarily shield reactive hydroxyls on the chromenyl moiety using tert-butyldimethylsilyl (TBS) groups during coupling .

- Microwave-assisted synthesis : Accelerate reaction rates for chromenyl-thiophene conjugation, reducing degradation .

- In situ monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction time .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

- Analog synthesis : Modify substituents (e.g., replace ethoxyethyl with methyl ester; vary thiophene positioning) .

- Biological screening : Test analogs against a panel of targets (e.g., kinases, tubulin) using dose-response assays .

- QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with IC50 values to predict optimal groups .

Basic: What chromatographic methods ensure high purity during purification?

Answer:

- Reverse-phase HPLC : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient (20% → 80% ACN over 30 min) .

- Flash chromatography : Employ silica gel with ethyl acetate/hexane (1:4 to 1:1) for bulk purification .

- Purity assessment : Monitor via UV (λ = 254 nm) or evaporative light scattering detection (ELSD) .

Advanced: How does X-ray crystallography confirm the compound’s stereochemical configuration?

Answer:

- Crystal growth : Slow evaporation from ethanol/dichloromethane mixtures at 4°C .

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) to resolve heavy atoms (e.g., sulfur in thiophene) .

- Structure refinement : Software like SHELXL refines bond lengths (target σ < 0.002 Å) and anisotropic displacement parameters .

Advanced: What protocols evaluate the compound’s stability under physiological conditions?

Answer:

- Stress testing : Incubate at 37°C in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) for 24–72 hours .

- Degradation analysis : Use LC-MS to identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) .

- Light exposure studies : Monitor photodegradation under UV light (λ = 365 nm) with HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.